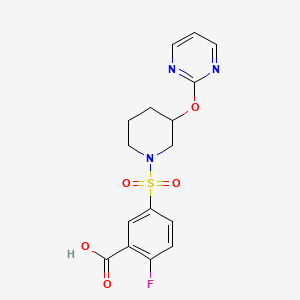

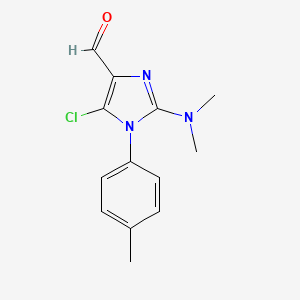

2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is not well developed but has been reported to be catalyzed using a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

Boronic esters, which may be involved in the synthesis of this compound, are known to undergo various reactions . These include functionalizing deboronation, protodeboronation, and hydromethylation . The specific reactions that “2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid” undergoes would depend on its specific molecular structure and the conditions under which it is used.Scientific Research Applications

Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives

- The study by Grell et al. (1998) explores hypoglycemic benzoic acid derivatives, similar in structural functionality to the compound of interest, showcasing the structure-activity relationships that lead to the development of repaglinide, a therapeutic for type 2 diabetes. This demonstrates the potential pharmaceutical applications of benzoic acid derivatives in diabetes management (Grell et al., 1998).

Herbicide Development through Fluorine Substitution

- Research by Hamprecht et al. (2004) on the introduction of fluorine atoms into bentranil, forming 'fluorobentranil', reveals how such modifications can significantly alter herbicidal properties. This suggests that fluorinated benzoic acid derivatives could find applications in agricultural chemistry to develop selective herbicides (Hamprecht et al., 2004).

Antitumor Applications of Sulfonamide Derivatives

- A study by Huang et al. (2001) on sulfonamide derivatives, which share a sulfonamide linkage similar to the query compound, highlights the design and synthesis of compounds with potent antitumor activity and low toxicity. This points to the potential use of sulfonamide-containing benzoic acid derivatives in cancer therapy (Huang et al., 2001).

Corrosion Inhibition by Piperidine Derivatives

- Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, revealing that such compounds can provide significant protection against corrosion. This suggests the compound could have applications in materials science, particularly in corrosion inhibition (Kaya et al., 2016).

Synthesis and Antibacterial Activity

- The research by Hafez et al. (2017) on the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives as antitumor and antibacterial agents showcases the medicinal chemistry applications of structurally similar compounds. This indicates the broader potential of incorporating pyrimidine and piperidine units for developing antibacterial agents (Hafez et al., 2017).

properties

IUPAC Name |

2-fluoro-5-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c17-14-5-4-12(9-13(14)15(21)22)26(23,24)20-8-1-3-11(10-20)25-16-18-6-2-7-19-16/h2,4-7,9,11H,1,3,8,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELTEVIYFGIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

methanone](/img/structure/B2863755.png)

![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2863763.png)

![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)